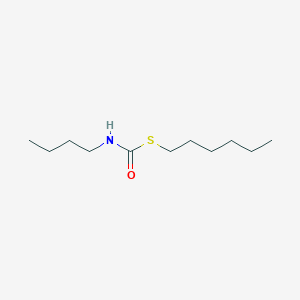![molecular formula C24H26F2 B14281377 4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene CAS No. 121639-59-6](/img/structure/B14281377.png)
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a butylcyclohexyl group, an ethynyl group, and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene typically involves multiple steps:
Formation of the Butylcyclohexyl Group: The butylcyclohexyl group can be introduced through the hydrogenation of butylbenzene using a suitable catalyst such as palladium on carbon.
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene has several scientific research applications:
Materials Science: Used in the development of liquid crystal materials for display technologies due to its unique structural properties.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its electronic properties.
Medicinal Chemistry: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Chemical Sensors: Utilized in the creation of chemical sensors for detecting various analytes due to its sensitivity to environmental changes.
Wirkmechanismus
The mechanism of action of 4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and sensors. The ethynyl group provides rigidity to the molecular structure, enhancing its stability and performance in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}benzene: Lacks the fluorine atoms, resulting in different electronic properties.
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-dichlorobenzene: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-dimethylbenzene: Substituted with methyl groups, affecting its steric and electronic characteristics.
Uniqueness
4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and influence its reactivity. The combination of the butylcyclohexyl group and the ethynyl group provides a balance of flexibility and rigidity, making it suitable for various advanced applications.
Eigenschaften
CAS-Nummer |
121639-59-6 |
|---|---|
Molekularformel |
C24H26F2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
4-[2-[4-(4-butylcyclohexyl)phenyl]ethynyl]-1,2-difluorobenzene |
InChI |
InChI=1S/C24H26F2/c1-2-3-4-18-7-12-21(13-8-18)22-14-9-19(10-15-22)5-6-20-11-16-23(25)24(26)17-20/h9-11,14-18,21H,2-4,7-8,12-13H2,1H3 |
InChI-Schlüssel |
DAYBAHYLPVOZOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)



![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)

![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)

![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)



![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)
